Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate
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Description
Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, also known as EBMOB, is a brominated phenyl oxobutyrate that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in drug discovery. In addition, EBMOB has been used in a variety of laboratory experiments to study enzyme activity and biochemical and physiological effects.
Scientific Research Applications
Synthesis and Potent Anti-HIV Activity
Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate has been utilized in the synthesis of novel anti-HIV compounds. A study demonstrated its use in creating potent 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine, which exhibited significant activity against HIV-1 (Danel et al., 1996).
Enantioselective Hydrogenation in Organic Salts
Another application includes its role in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, an important process in chiral synthesis. This process was enhanced in ionic liquid systems containing organic salts, demonstrating high levels of asymmetric induction (Starodubtseva et al., 2004).
Anticancer Agent Synthesis
The compound is also involved in synthesizing potential anticancer agents. A study reported the synthesis of polysubstituted pyrazoles with ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, indicating its potential in developing new cancer treatments (Soliman & Shafik, 1975).
Antimicrobial Properties
Research has been conducted on the synthesis and evaluation of ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate derivatives for their antimicrobial properties. Some synthesized compounds showed significant activity against various bacterial and fungal strains, highlighting its potential in antimicrobial drug development (Kucukguzel et al., 1999).
Biosynthesis in Wine Production
Additionally, this compound has been studied in the context of wine production. It was added to a simulated sherry, where it yielded various products, confirming proposed pathways for the formation of certain gamma-substituted-gamma-butyrolactones present in film sherries (Fagan et al., 1981).
properties
IUPAC Name |
ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-3-17-13(16)5-4-12(15)10-6-9(2)7-11(14)8-10/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZDOIZVZHGCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645703 |
Source
|
Record name | Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate | |
CAS RN |
898777-03-2 |
Source
|
Record name | Ethyl 3-bromo-5-methyl-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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